molecular formula C18H28BN3O3 B1404282 1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 879486-90-5

1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B1404282
CAS No.: 879486-90-5
M. Wt: 345.2 g/mol
InChI Key: BWCYAHJZJMLVOS-UHFFFAOYSA-N
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Description

This compound, also known as 4-(4-Methyl-1-piperazinyl)benzeneboronic acid pinacol ester, is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a phenyl ring, and a boronic acid pinacol ester group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives : The synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases including thrombin were studied, indicating potential biological applications (Spencer et al., 2002).

  • Inhibitors of Soluble Epoxide Hydrolase : Derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase, important for high potency and selectivity, and exhibit potential as tool compounds for various disease models (Thalji et al., 2013).

  • Antiviral and Antimicrobial Activities : New derivatives of piperazine doped with Febuxostat have been synthesized, showing promising antiviral and antimicrobial activities (Reddy et al., 2013).

  • Synthesis as an Intermediate in Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an important intermediate in various biologically active compounds like crizotinib (Kong et al., 2016).

  • Synthesis of Polyamides : This compound is used in the synthesis of polyamides containing theophylline and thymine, indicating its utility in polymer chemistry (Hattori & Kinoshita, 1979).

Pharmacological Applications

  • Radioligands for PET Imaging : Carbon-11-labeled carboxamide derivatives have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors, demonstrating its application in neuroimaging (Gao et al., 2008).

  • Metabolic Interactions Involving Cytochrome P450 3A4 : Casopitant, a derivative of this compound, has been studied for its interactions with CYP3A4, indicating its relevance in drug-drug interaction studies (Motta et al., 2011).

  • Synthesis of Novel Herbicidal Compounds : Novel 1-phenyl-piperazine-2,6-diones were synthesized, displaying significant herbicidal activity (Li et al., 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. As a pharmaceutical intermediate, its mechanism of action would depend on the specific drug it is used to produce .

Future Directions

The future directions for this compound would likely involve its use in the synthesis of new pharmaceuticals. Its utility as a pharmaceutical intermediate suggests potential applications in drug discovery and development .

Properties

IUPAC Name

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BN3O3/c1-17(2)18(3,4)25-19(24-17)14-6-8-15(9-7-14)20-16(23)22-12-10-21(5)11-13-22/h6-9H,10-13H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCYAHJZJMLVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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